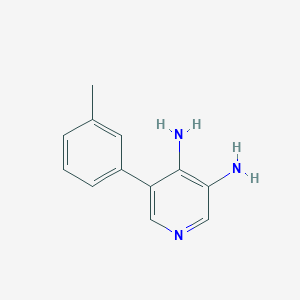

5-(m-Tolyl)pyridine-3,4-diamine

Description

Significance of Pyridine-Based Heterocycles in Contemporary Organic Synthesis and Medicinal Chemistry Research

Pyridine (B92270), a six-membered heteroaromatic ring containing a nitrogen atom, and its derivatives are fundamental scaffolds in the realms of organic synthesis and medicinal chemistry. rsc.orgnih.gov The pyridine nucleus is a key structural component in a vast number of naturally occurring compounds, including alkaloids like nicotine (B1678760) and essential biomolecules such as niacin (vitamin B3) and pyridoxine (B80251) (vitamin B6). nih.govrsc.org Its presence is also notable in the coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP), which are crucial for various metabolic redox reactions. nih.gov

The significance of pyridine scaffolds in medicinal chemistry is underscored by their prevalence in a wide array of FDA-approved drugs. rsc.orgrsc.org The pyridine ring's ability to act as a polar, ionizable aromatic system often enhances the solubility and bioavailability of drug candidates. researchgate.net This has led to the development of numerous therapeutic agents across various disease areas, including antiviral, antibacterial, anticancer, and anti-inflammatory agents. nih.govnih.gov Prominent examples of pyridine-containing drugs include atazanavir (B138) for HIV and imatinib (B729) for chronic myelogenous leukemia. rsc.org The versatility of the pyridine ring allows for extensive functionalization, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of molecules to optimize their biological activity. researchgate.net

Overview of Diaminopyridine Derivatives as Pivotal Intermediates and Functional Molecules

Diaminopyridines, which feature two amino groups on a pyridine ring, represent a particularly important class of pyridine derivatives. They serve as crucial intermediates in the synthesis of more complex molecules and also exhibit intrinsic biological activities. The positions of the amino groups on the pyridine ring significantly influence the chemical and physical properties of the resulting isomer.

Aromatic diamines, in a broader sense, are integral building blocks for a variety of polymers, including polyamides and polyimides. wikipedia.org In the context of medicinal chemistry, vicinal diamines (1,2-diamines) are a common motif in biologically active molecules and are recognized for their role as ligands in transition-metal catalysis. nih.gov The introduction of amino groups to the pyridine scaffold can dramatically alter its basicity and potential for hydrogen bonding, which are critical for molecular recognition and binding to biological targets.

Rationale for Investigating Substituted Pyridine-3,4-diamines, with Specific Focus on 5-(m-Tolyl)pyridine-3,4-diamine

The investigation of substituted pyridine-3,4-diamines is driven by the quest for novel molecular architectures with tailored properties for specific applications, particularly in medicinal chemistry and materials science. The introduction of a substituent at the 5-position of the pyridine-3,4-diamine core can significantly impact the molecule's conformation, electronic distribution, and lipophilicity. This, in turn, can influence its biological activity, selectivity, and pharmacokinetic profile.

The specific focus on This compound stems from the unique combination of the pyridine-3,4-diamine scaffold and the m-tolyl group. The m-tolyl substituent, a methyl-substituted phenyl ring, introduces a degree of steric bulk and lipophilicity that can enhance binding to specific biological targets. The relative position of the methyl group on the phenyl ring (meta) can also direct the substituent's orientation in a binding pocket, potentially leading to improved potency and selectivity.

The pyridine-3,4-diamine core provides a platform for further chemical modifications. The two adjacent amino groups can be readily cyclized with various reagents to form fused heterocyclic systems, such as imidazo[4,5-c]pyridines. This versatility allows for the creation of a diverse library of compounds for screening in drug discovery programs. The study of this compound and its derivatives is therefore a rational approach to explore new chemical space and develop novel functional molecules with potential therapeutic applications.

Structure

3D Structure

Properties

Molecular Formula |

C12H13N3 |

|---|---|

Molecular Weight |

199.25 g/mol |

IUPAC Name |

5-(3-methylphenyl)pyridine-3,4-diamine |

InChI |

InChI=1S/C12H13N3/c1-8-3-2-4-9(5-8)10-6-15-7-11(13)12(10)14/h2-7H,13H2,1H3,(H2,14,15) |

InChI Key |

WCLGJEABTVCQSH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CN=CC(=C2N)N |

Origin of Product |

United States |

Strategic Methodologies for the Synthesis of 5 M Tolyl Pyridine 3,4 Diamine

Retrosynthetic Analysis and Key Precursor Identification for 5-(m-Tolyl)pyridine-3,4-diamine

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in identifying key precursors and planning potential synthetic routes.

Synthetic Routes via Substituted Pyridine (B92270) Precursors

A primary retrosynthetic disconnection of this compound involves breaking the C-N bonds of the diamine functionality. This suggests that a key precursor could be a suitably substituted pyridine ring, which can then undergo amination.

One potential route starts from 3,4-diaminopyridine (B372788). researchgate.net The synthesis of 3,4-diaminopyridine itself can be a multi-step process, often starting from 4-hydroxypyridine. google.com This involves nitration, chloro-substitution, ethoxy-substitution, amino-substitution, and finally, nitro-reduction. google.com However, this route can be lengthy and may involve harsh reagents like phosphorus pentachloride or phosphorus oxychloride for the chlorination step. google.com

An alternative approach begins with a pre-functionalized pyridine ring. For instance, a pyridine derivative bearing a halogen at the 5-position and nitro groups at the 3- and 4-positions could serve as a precursor. The tolyl group can be introduced via a Suzuki-Miyaura coupling reaction, a powerful method for forming carbon-carbon bonds between aryl halides and boronic acids. numberanalytics.comresearchgate.net Subsequent reduction of the nitro groups would then yield the desired diamine. The reactivity in Suzuki-Miyaura couplings often follows the trend of I > Br > Cl > F for the halide leaving group. researchgate.net

Another strategy involves the use of pyridine N-oxides. The addition of Grignard reagents to pyridine N-oxides can lead to 2-substituted pyridines. organic-chemistry.org This approach could potentially be adapted to introduce the m-tolyl group at the desired position.

Approaches Involving Aromatic Coupling Reactions and Amination Strategies

Aromatic coupling reactions are fundamental in constructing the 5-arylpyridine core. The Suzuki-Miyaura coupling is a widely used method for this purpose. numberanalytics.comresearchgate.net Other coupling reactions like the Heck reaction could also be employed to form the C-C bond between the pyridine and tolyl moieties. numberanalytics.com

Once the 5-(m-tolyl)pyridine skeleton is assembled, the introduction of the 3,4-diamine functionality becomes the key challenge. Direct amination of pyridine rings can be difficult due to the electron-deficient nature of the ring. pharmaguideline.com However, several strategies have been developed to overcome this:

Chichibabin Reaction: This classic reaction uses sodium amide to directly aminate pyridines, typically at the 2-position. youtube.com While effective, it often requires high temperatures and may lack regioselectivity for more complex substrates. youtube.com

Nucleophilic Aromatic Substitution (SNAr): If a suitable leaving group (e.g., a halogen) is present at the 3- and 4-positions, nucleophilic substitution with an amine source can be achieved. The success of SNAr on pyridines is generally more favorable at the 2- and 4-positions. youtube.com

Catalytic Amination: Palladium-catalyzed amination reactions have become a powerful tool for forming C-N bonds. nih.govnih.gov These methods can be applied to halogenated pyridines to introduce amino groups.

Amination via Pyridinium (B92312) Salts: A recent strategy involves the conversion of pyridines into phosphonium (B103445) salts, which can then react with sodium azide (B81097) to form iminophosphoranes. These intermediates are versatile precursors to various nitrogen-containing functional groups. nih.gov Another approach utilizes the formation of 4-pyridyl pyridinium salt intermediates to achieve C4-selective amination. nih.gov

Development and Optimization of Novel Synthetic Pathways

The development of efficient and sustainable synthetic routes is a continuous effort in organic chemistry. This section explores modern methodologies that can be applied to the synthesis of this compound.

Multicomponent Reaction Approaches to Pyridine-3,4-diamine Frameworks

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govresearchgate.netbohrium.com This approach offers significant advantages in terms of atom economy, reduced reaction times, and simplified purification procedures. nih.gov

Several MCRs are known for the synthesis of substituted pyridines. pharmaguideline.comresearchgate.netbohrium.com For example, the Hantzsch dihydropyridine (B1217469) synthesis involves the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt. pharmaguideline.combioorganica.org.ua While this typically yields dihydropyridines, subsequent oxidation can provide the aromatic pyridine core.

A one-pot, four-component reaction of an aldehyde, an amine, a dialkyl acetylenedicarboxylate, and an active methylene (B1212753) compound can lead to polysubstituted dihydropyridines. bibliomed.org Adapting such MCRs to incorporate the specific functionalities required for this compound could provide a highly efficient synthetic route. For instance, a three-component reaction involving an imidazole (B134444), an activated acetylenic compound, and a phosphaneylidene-1-imine has been used to synthesize pyridine derivatives. samipubco.com

| Reactants | Catalyst/Conditions | Product Type | Reference |

| Aldehyde, β-ketoester, ammonia | Heat | Dihydropyridine | pharmaguideline.combioorganica.org.ua |

| Aldehyde, amine, dialkyl acetylenedicarboxylate, active methylene compound | Morpholine | Polysubstituted dihydropyridine | bibliomed.org |

| Imidazole, activated acetylenic compound, phosphaneylidene-1-imine | Nanocatalyst | Pyridine derivative | samipubco.com |

| p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, acetophenone (B1666503) derivative, ammonium acetate (B1210297) | Microwave irradiation | Pyridine derivative | nih.govacs.org |

Catalytic Methodologies for Arylation and Diamination of Pyridine Systems

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions with high efficiency and selectivity.

Catalytic Arylation: Transition metal-catalyzed cross-coupling reactions are the cornerstone for introducing the m-tolyl group onto the pyridine ring.

Palladium-catalyzed reactions: The Suzuki-Miyaura, Heck, and Negishi couplings are powerful methods for C-C bond formation. numberanalytics.comorganic-chemistry.orgbeilstein-journals.org Palladium acetate in combination with a suitable phosphine (B1218219) ligand is a common catalytic system for the intramolecular C-H arylation of pyridine derivatives. beilstein-journals.org

Rhodium-catalyzed reactions: Rh(I) catalysts have been developed for the direct arylation of pyridines and quinolines, offering a route that avoids the pre-functionalization of the heterocycle. nih.govnih.gov

Copper-catalyzed reactions: Copper-catalyzed direct C-H arylation of pyridine N-oxides with arylboronic esters provides a cost-effective alternative for synthesizing 2-arylpyridines. rsc.org

Catalytic Diamination: The introduction of two amino groups onto the pyridine ring can be achieved through catalytic methods.

Palladium-catalyzed amination: Using chelating phosphine ligands, palladium catalysts can facilitate the amination of pyridyl chlorides, bromides, and triflates with hydrazine (B178648) derivatives, which can then be deprotected. nih.gov

C-H Amination: Direct C-H amination is an attractive strategy that avoids the need for pre-functionalized substrates. nih.gov Recent advances have shown the possibility of C4-selective amination of pyridines via nucleophilic substitution of hydrogen. nih.gov

| Catalytic Reaction | Metal Catalyst | Key Transformation | Reference |

| Suzuki-Miyaura Coupling | Palladium | Aryl-Aryl bond formation | numberanalytics.comresearchgate.net |

| Heck Reaction | Palladium | Aryl-Vinyl bond formation | numberanalytics.com |

| C-H Arylation | Palladium, Rhodium, Copper | Direct introduction of aryl group | beilstein-journals.orgnih.govnih.govrsc.org |

| C-N Amination | Palladium | Introduction of amino group | nih.govnih.gov |

Green Chemistry Principles in the Synthesis of this compound (e.g., Microwave Assistance, Solvent-Free Conditions)

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netrsc.orgnih.gov

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions. nih.govbioorganica.org.uaacs.orgnih.govmdpi.comnanobioletters.comtsijournals.com The application of microwave heating to the synthesis of pyridine derivatives, including multicomponent reactions and cross-coupling reactions, has been well-documented. nih.govbioorganica.org.uaacs.orgnih.gov For example, a one-pot, four-component reaction to synthesize pyridine derivatives under microwave irradiation resulted in excellent yields (82-94%) and short reaction times (2-7 minutes). acs.org

Solvent-Free Conditions: Performing reactions without a solvent or in environmentally benign solvents like water is a key principle of green chemistry. researchgate.netnih.gov Solvent-free Hantzsch reactions under microwave irradiation have been shown to be efficient and environmentally friendly. bioorganica.org.ua Additionally, multistep syntheses in continuous flow reactors can be designed to be essentially solvent-free, as demonstrated in the pilot-scale synthesis of a rufinamide (B1680269) precursor. nih.gov

| Green Chemistry Approach | Advantages | Application in Pyridine Synthesis | References |

| Microwave Assistance | Reduced reaction times, increased yields, cleaner reactions | Multicomponent reactions, cross-coupling reactions | nih.govbioorganica.org.uaacs.orgnih.govmdpi.comnanobioletters.comtsijournals.com |

| Solvent-Free Conditions | Reduced waste, lower cost, improved safety | Hantzsch synthesis, continuous flow synthesis | bioorganica.org.uanih.gov |

| Green Catalysts | Recyclability, mild reaction conditions | Iron-catalyzed cyclization, nanocatalysts | samipubco.comrsc.org |

| Aqueous Media | Environmentally benign, low cost | Multicomponent reactions | researchgate.netsamipubco.com |

Advanced Spectroscopic and Diffraction Based Structural Elucidation of 5 M Tolyl Pyridine 3,4 Diamine

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Characterization (¹H NMR, ¹³C NMR, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 5-(m-Tolyl)pyridine-3,4-diamine, the spectrum is expected to show distinct signals for the aromatic protons on both the pyridine (B92270) and tolyl rings, the amine protons, and the methyl protons.

Aromatic Region (δ 6.5-8.5 ppm): The protons on the pyridine ring (H-2 and H-6) are expected to appear in the downfield region due to the electron-withdrawing nature of the nitrogen atom. The protons on the m-tolyl ring will exhibit a complex splitting pattern characteristic of a 1,3-disubstituted benzene (B151609) ring.

Amine Protons (NH₂): The two amino groups at positions 3 and 4 would likely appear as broad singlets. Their chemical shift can vary depending on the solvent, concentration, and temperature.

Methyl Protons (CH₃): The methyl group on the tolyl ring is expected to appear as a sharp singlet in the upfield region (around δ 2.3-2.5 ppm).

Predicted ¹H NMR Data (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-2 (Pyridine) | ~8.0 | s | 1H |

| H-6 (Pyridine) | ~7.8 | s | 1H |

| Aromatic H (Tolyl) | 6.9-7.4 | m | 4H |

| 4-NH₂ | ~5.5 | br s | 2H |

| 3-NH₂ | ~5.0 | br s | 2H |

| -CH₃ (Tolyl) | ~2.35 | s | 3H |

Note: This is a hypothetical table. s = singlet, m = multiplet, br s = broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments.

Aromatic Carbons (δ 100-160 ppm): The spectrum would show distinct signals for the five carbons of the pyridine ring and the six carbons of the tolyl ring. The carbons attached to the nitrogen (C-2, C-6) and amino groups (C-3, C-4) will have characteristic chemical shifts.

Methyl Carbon (δ ~21 ppm): The methyl carbon of the tolyl group will appear as an upfield signal.

2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to definitively assign proton and carbon signals. A COSY spectrum would show correlations between adjacent protons, helping to delineate the spin systems of the tolyl and pyridine rings. An HSQC spectrum would link each proton to its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C NMR spectrum.

Vibrational Spectroscopy for Functional Group Analysis (FT-IR, Raman Spectroscopy)

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation (FT-IR) or the inelastic scattering of light (Raman).

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is excellent for identifying key functional groups.

N-H Stretching (3300-3500 cm⁻¹): The primary amine groups (-NH₂) are expected to show two distinct bands in this region, corresponding to symmetric and asymmetric stretching vibrations.

C-H Stretching (2850-3100 cm⁻¹): This region will contain signals for both aromatic C-H stretches (above 3000 cm⁻¹) and aliphatic C-H stretches from the methyl group (below 3000 cm⁻¹).

C=C and C=N Stretching (1450-1650 cm⁻¹): Strong absorptions in this region are characteristic of the aromatic pyridine and benzene rings. researchgate.netresearchgate.net

N-H Bending (1580-1650 cm⁻¹): The bending vibration for the primary amines will also appear in this fingerprint region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring breathing modes and the C-C stretching of the tolyl group would be expected to produce strong Raman signals.

Expected Vibrational Data

| Functional Group | Vibrational Mode | Expected FT-IR Peak (cm⁻¹) |

|---|---|---|

| Primary Amine | N-H Asymmetric Stretch | ~3450 |

| Primary Amine | N-H Symmetric Stretch | ~3350 |

| Aromatic C-H | C-H Stretch | 3000-3100 |

| Aliphatic C-H | C-H Stretch | 2850-2950 |

| Aromatic Rings | C=C / C=N Stretch | 1450-1620 |

| Primary Amine | N-H Bend | 1580-1650 |

Note: This is a hypothetical table.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can confirm the molecular formula.

For this compound (C₁₂H₁₃N₃), the exact mass can be calculated. An HRMS experiment, typically using electrospray ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺. The measured m/z value would be compared to the theoretical value to confirm the elemental formula.

Predicted HRMS Data

| Molecular Formula | Ion | Calculated m/z | Observed m/z |

|---|---|---|---|

| C₁₂H₁₃N₃ | [M+H]⁺ | 199.1160 | Expected to be within 5 ppm |

Note: This is a hypothetical table.

The fragmentation pattern in the mass spectrum would also provide structural information. Expected fragmentation could include the loss of amine groups or cleavage at the bond connecting the two aromatic rings.

Single-Crystal X-ray Diffraction for Solid-State Molecular Conformation and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Hirshfeld Surface Analysis: This computational method is used to visualize and quantify intermolecular interactions within a crystal lattice. acs.orgnih.gov The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close contact between molecules.

For this compound, the analysis would likely reveal several important interactions:

Hydrogen Bonding: Strong intermolecular hydrogen bonds are expected between the amine protons (donors) and the nitrogen atoms of the pyridine rings or other amine groups (acceptors) on adjacent molecules. These would appear as distinct red spots on the dnorm surface. nih.govnih.gov

π-π Stacking: Potential stacking interactions between the aromatic rings of neighboring molecules.

H···H Contacts: A significant portion of the surface would be covered by H···H contacts, which are generally the most abundant interactions in organic crystals. nih.gov

Mechanistic Investigations and Reactivity Studies of 5 M Tolyl Pyridine 3,4 Diamine

Reactivity of the Diamine Moiety in Annulation and Cyclocondensation Reactions

The adjacent amino groups at the C3 and C4 positions are prime sites for reactions that build fused ring systems. These cyclocondensation reactions are fundamental to creating complex heterocyclic structures with potential applications in materials science and medicinal chemistry.

The 1,2-diamine functionality is a classic precursor for the synthesis of various fused heterocycles. The reaction with appropriate bifunctional electrophiles leads to the formation of stable five- or six-membered rings fused to the pyridine (B92270) core.

Imidazo[4,5-c]pyridines: Condensation of 5-(m-Tolyl)pyridine-3,4-diamine with aldehydes or carboxylic acids (or their derivatives) provides a direct route to 6-(m-Tolyl)imidazo[4,5-c]pyridines. The reaction with an aldehyde typically proceeds via the formation of a Schiff base at one amino group, followed by intramolecular cyclization and subsequent aromatization (often through oxidation or elimination) to yield the final imidazopyridine product. The use of various aldehydes allows for the introduction of diverse substituents at the 2-position of the fused imidazole (B134444) ring. nih.gov

Pyrido[3,4-b]pyrazines: The reaction with α-dicarbonyl compounds, such as glyoxal (B1671930) or its derivatives, results in the formation of pyrido[3,4-b]pyrazines. This reaction is a type of condensation that forms a six-membered pyrazine (B50134) ring fused to the pyridine. The regioselectivity of this reaction with unsymmetrical α-dicarbonyls is a key consideration. growingscience.com These fused systems are of interest for their electronic properties and potential as scaffolds in drug discovery. mdpi.com

The table below summarizes typical cyclocondensation reactions.

| Reagent Type | Fused System Formed | General Conditions |

| Aldehyd (R-CHO) | 2-Substituted Imidazo[4,5-c]pyridine | Acid or base catalysis, often with an oxidant (e.g., air, NaIO₄) |

| α-Dicarbonyl (R-CO-CO-R') | 2,3-Disubstituted Pyrido[3,4-b]pyrazine | Acid or base catalysis, typically in a polar solvent like ethanol (B145695) or DMF |

The m-tolyl group at the C5 position of the pyridine ring exerts a subtle but significant electronic influence on the reactivity of the diamine moiety. As a weakly electron-donating group, it increases the electron density of the pyridine ring. However, its primary role in directing regioselectivity stems from its position relative to the two amino groups.

The C4-amino group is para to the m-tolyl substituent, while the C3-amino group is meta to it. Due to resonance and inductive effects, the C4-amino group is expected to be slightly more nucleophilic than the C3-amino group. In reactions with unsymmetrical electrophiles, this difference can lead to regioselective outcomes. For instance, in the initial step of a condensation reaction with an aldehyde, the more nucleophilic C4-amine is likely to be the initial site of attack. This regiochemical preference can be crucial in multi-step syntheses where the specific orientation of the newly formed ring is critical. nih.gov

Functionalization Reactions of the Pyridine Nucleus

Beyond the reactivity of the diamine, the pyridine ring itself can undergo various functionalization reactions, although the strong electron-donating nature of the two amino groups heavily influences the outcomes.

The pyridine ring in this compound is highly activated towards electrophilic substitution due to the presence of three electron-donating groups (two amino, one tolyl). Electrophilic attack would be directed to the positions ortho and para to the activating groups. The most likely positions for electrophilic substitution are C2 and C6. However, under strongly acidic conditions required for many electrophilic reactions (e.g., nitration, halogenation), the amino groups would be protonated, deactivating the ring and making substitution more difficult.

Nucleophilic aromatic substitution on the pyridine ring is generally disfavored unless a leaving group is present at an activated position (C2 or C6). Such reactions would typically require the pre-functionalization of the pyridine core, for example, by introducing a halogen atom that can subsequently be displaced by a nucleophile.

Modern synthetic chemistry offers powerful tools for functionalizing heterocyclic cores via metal-catalyzed cross-coupling reactions. researchgate.net To utilize these methods, this compound would first need to be converted into a derivative containing a suitable handle for coupling, such as a halide (Br, I) or a triflate group.

Assuming the synthesis of a halogenated precursor (e.g., 2-bromo-5-(m-tolyl)pyridine-3,4-diamine), a variety of cross-coupling reactions could be employed to introduce new carbon-carbon or carbon-heteroatom bonds.

| Coupling Reaction | Catalyst/Reagents | Bond Formed | Potential Product |

| Suzuki-Miyaura | Pd catalyst, Base, Aryl/Vinyl-boronic acid | C-C (Aryl/Vinyl) | 2-Aryl-5-(m-tolyl)pyridine-3,4-diamine |

| Sonogashira | Pd/Cu catalyst, Base, Terminal alkyne | C-C (Alkynyl) | 2-Alkynyl-5-(m-tolyl)pyridine-3,4-diamine |

| Buchwald-Hartwig | Pd catalyst, Base, Amine/Alcohol | C-N / C-O | 2-Amino/Alkoxy-5-(m-tolyl)pyridine-3,4-diamine |

| Negishi | Pd or Ni catalyst, Organozinc reagent | C-C (Alkyl/Aryl) | 2-Alkyl/Aryl-5-(m-tolyl)pyridine-3,4-diamine |

These reactions offer a modular approach to building complex molecules based on the core structure. acs.orgtcichemicals.com The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and preventing side reactions involving the amino groups, which may require protection. rsc.org

Investigation of Reaction Kinetics and Thermodynamic Parameters

Detailed kinetic and thermodynamic studies on reactions involving this compound are not extensively documented in publicly available literature. However, general principles from related systems can be applied.

Computational Chemistry and Theoretical Analysis of 5 M Tolyl Pyridine 3,4 Diamine

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO Analysis, Molecular Electrostatic Potential)

Quantum chemical calculations are instrumental in elucidating the electronic characteristics of 5-(m-Tolyl)pyridine-3,4-diamine. Central to this is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. scirp.org For pyridine (B92270) derivatives, the HOMO is typically a π-orbital distributed across the aromatic system, while the LUMO is a π* anti-bonding orbital. The introduction of electron-donating groups, such as the two amino groups and the m-tolyl group, is expected to raise the energy of the HOMO, thereby decreasing the HOMO-LUMO gap and enhancing the molecule's reactivity and nucleophilicity. researcher.lifersc.org

A detailed study on the related compound 3,4-diaminopyridine (B372788) (3,4-DAP) using Density Functional Theory (DFT) with the B3LYP/6-311++G(d,p) basis set revealed that charge transfer occurs within the molecule, a key factor for its bioactivity. nih.gov For this compound, the HOMO would likely be localized over the electron-rich diaminopyridine ring, while the LUMO would be distributed across the entire biaryl system.

Table 1: Calculated Electronic Properties of a Related Substituted Pyridine

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.646 |

| LUMO Energy | -1.816 |

| HOMO-LUMO Energy Gap | 4.83 |

Data derived from DFT (B3LYP/6-31+G(d,p)) calculations on quinoline (benzo[b]pyridine) and is illustrative of a related heterocyclic system. scirp.org

The Molecular Electrostatic Potential (MEP) map is another powerful tool for predicting chemical reactivity. nih.gov It visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. rsc.org For this compound, the MEP map would show negative potential (typically colored red or yellow) around the nitrogen atoms of the pyridine ring and the amino groups, indicating these are the primary sites for electrophilic attack and coordination to metal ions. nih.govearthlinepublishers.com Conversely, positive potential (colored blue) would be located around the hydrogen atoms of the amino groups, making them susceptible to interaction with nucleophiles. nih.gov The MEP analysis for substituted aminopyridines has shown that the substitution pattern significantly influences the reactivity of the heterocyclic nitrogen. nih.gov The presence of the amino groups in the 3 and 4 positions is expected to increase the negative potential on the pyridine nitrogen, enhancing its basicity and nucleophilic character. nih.govacs.org

Mechanistic Probing of Reaction Pathways through Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method for investigating the mechanisms of chemical reactions, allowing for the determination of transition state structures and activation energies. nih.govresearchgate.net For this compound, DFT studies can illuminate its synthesis and subsequent reactions. A common route to substituted pyridines involves coupling reactions, such as the Suzuki cross-coupling. researchgate.net

A hypothetical DFT study of the Suzuki coupling between 5-bromo-3,4-diaminopyridine and m-tolylboronic acid would involve modeling the key steps of the catalytic cycle:

Oxidative Addition: The palladium(0) catalyst adds to the C-Br bond of the pyridine derivative.

Transmetalation: The tolyl group is transferred from the boronic acid to the palladium center.

Reductive Elimination: The final product, this compound, is formed, and the palladium(0) catalyst is regenerated.

DFT calculations can determine the geometry and energy of the intermediates and transition states for each step, providing a detailed potential energy surface for the reaction. acs.org This allows researchers to identify the rate-determining step and understand how factors like ligand choice and solvent affect the reaction efficiency. Furthermore, DFT can be used to explore the reactivity of the final molecule, for example, in electrophilic aromatic substitution or in the formation of coordination complexes, by modeling the interaction with various reagents and calculating the activation barriers for different reaction pathways. rsc.org

Conformational Analysis and Tautomerism Studies of the Diamine Moiety

The structure of this compound is characterized by two key degrees of freedom: the rotation around the C-C single bond connecting the pyridine and tolyl rings, and the potential for tautomerism within the diaminopyridine moiety.

Table 2: Illustrative Conformational Energy Profile for a Biaryl System

| Dihedral Angle (°) | Relative Energy (kcal/mol) |

|---|---|

| 0 (Planar, syn) | 8.5 |

| 45 | 0.0 |

| 90 (Perpendicular) | 2.0 |

| 180 (Planar, anti) | 9.0 |

Data is representative for a generic biaryl system and illustrates the energetic landscape. nih.gov

Tautomerism: The 3,4-diaminopyridine core can theoretically exist in different tautomeric forms, primarily through proton transfer from an amino group to the pyridine ring nitrogen (amino-imino tautomerism). nih.govresearchgate.net Computational studies are essential for determining the relative stability of these tautomers. orientjchem.org Calculations on related aminopyridines and aminopurines consistently show that the canonical amino form is significantly more stable than any imino tautomers in both the gas phase and in solution. nih.govnih.gov The aromaticity of the pyridine ring provides substantial stabilization to the diamine form. DFT calculations at the B3LYP/6-311++G(d,p) level for 2-amino-4-methylpyridine showed the canonical amino structure to be more stable than the corresponding imino tautomer by 13.60 kcal/mol. nih.gov A similar preference is strongly expected for this compound.

Table 3: Possible Tautomers of the Diaminopyridine Core

| Tautomer Name | Description | Expected Relative Stability |

|---|---|---|

| 3,4-Diamine | Both exocyclic nitrogen groups are in the amino form. | Most Stable |

| 3-Amino-4(1H)-imino | Proton transfer from the 4-amino group to the ring N1. | High Energy |

Ligand Field Theory and Molecular Orbital Theory Applied to Potential Metal Complexes

This compound is an excellent candidate for a chelating ligand in coordination chemistry, capable of forming stable complexes with transition metals. The pyridine nitrogen and the adjacent amino group at the 3-position can form a stable five-membered chelate ring upon coordination to a metal center. Ligand Field Theory (LFT) and Molecular Orbital (MO) Theory provide a framework for understanding the bonding and electronic properties of these potential complexes. wikipedia.orgpsgcas.ac.in

In an octahedral complex, [M(L)n]x+, where L is this compound, the ligand's nitrogen donor atoms approach the metal ion, causing the five degenerate d-orbitals of the metal to split into two sets of different energies: a lower-energy t2g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²). dbpedia.org The energy separation between these sets is denoted as Δo (the ligand field splitting parameter). psgcas.ac.in

MO theory provides a more complete picture by considering the covalent interactions between metal and ligand orbitals. dalalinstitute.com The nitrogen lone pairs (σ-donor orbitals) of the ligand combine with the metal's s, p, and eg orbitals to form bonding and anti-bonding molecular orbitals. libretexts.org The metal's t2g orbitals are typically non-bonding or can engage in π-interactions with the ligand's π-system. wikipedia.org

Pyridine-type ligands are considered moderate σ-donors and weak π-acceptors. researchgate.net The presence of electron-donating amino groups enhances the σ-donor strength of the ligand system. This leads to a relatively strong metal-ligand interaction and a moderate to large Δo value, which would likely result in low-spin complexes for d⁴–d⁷ metal ions. uci.edu The magnitude of Δo determines the electronic spectrum (color) and magnetic properties of the complex. The π-system of the pyridine ring can act as a π-acceptor by accepting electron density from the metal's filled t2g orbitals into its empty π* orbitals (π-backbonding), which further strengthens the metal-ligand bond. wikipedia.org

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 3,4-diaminopyridine (3,4-DAP) |

| Quinoline |

| 5-bromo-3,4-diaminopyridine |

| m-tolylboronic acid |

Unable to Generate Article on the Coordination Chemistry of this compound

The query for information covered all sections of the requested outline, including:

Design and Synthesis of Transition Metal Complexes

Characterization of Coordination Geometries and Electronic Properties

Investigation of Ligand-Metal Interactions and Bonding Energetics

Stereochemical Aspects of Complex Formation

The search results consistently referenced related but structurally distinct compounds, such as other derivatives of diaminopyridine, bipyridine, and various other pyridine-based ligands. However, no studies were found that specifically investigate the coordination behavior of this compound.

Due to the strict requirement to focus solely on "this compound" and the absence of any scientific data on this compound, it is not possible to generate a thorough, informative, and scientifically accurate article as requested. Proceeding without valid, specific source material would result in speculation and fall outside the required standards of scientific accuracy.

Applications of 5 M Tolyl Pyridine 3,4 Diamine and Its Derivatives in Advanced Materials and Chemical Synthesis

Utility as Building Blocks for Complex Polycyclic Heterocyclic Systems

The ortho-diamine group is a well-known and powerful precursor for constructing fused heterocyclic rings, which are core structures in many pharmaceuticals and functional materials. The reaction of 5-(m-Tolyl)pyridine-3,4-diamine with various 1,2-dielectrophiles offers a direct route to novel polycyclic heteroaromatics.

A primary application is in the synthesis of substituted pyrido[3,4-b]pyrazines through condensation with α-dicarbonyl compounds such as benzil (B1666583) or glyoxal (B1671930). The resulting fused systems would incorporate the m-tolyl moiety, which is expected to enhance solubility and modulate the electronic properties of the final molecule. Similarly, reaction with nitrous acid would yield 6-(m-tolyl)-1H-imidazo[4,5-c]pyridine, a derivative of the imidazopyridine scaffold that is prevalent in medicinal chemistry.

Furthermore, the ortho-diamine functionality is a key starting point for creating fused 1,2,5-chalcogenadiazoles. mdpi.com Reacting this compound with reagents like thionyl chloride or selenium dioxide could produce the corresponding pyrido[3,4-c] rsc.orgcore.ac.ukcore.ac.ukthiadiazole or pyrido[3,4-c] rsc.orgcore.ac.ukcore.ac.ukselenadiazole, respectively. These classes of compounds are actively researched for their potential in organic electronic devices, including organic solar cells and field-effect transistors. mdpi.comnih.gov

Potential as Precursors for Polymer Synthesis (e.g., Hyperbranched Polyimides)

Aromatic diamines are essential monomers in the synthesis of high-performance polymers, most notably polyimides. The bifunctional nature of this compound allows it to undergo polycondensation with various aromatic tetracarboxylic dianhydrides. This process typically follows a two-step route, beginning with the formation of a soluble poly(amic acid) intermediate, which is subsequently converted into the final, robust polyimide via thermal or chemical cyclization. vt.eduresearchgate.net

The inclusion of the this compound unit is anticipated to confer several advantageous characteristics to the resulting polyimides:

Improved Processability: The presence of the pyridine (B92270) ring and the non-linear m-tolyl group can disrupt polymer chain packing, thereby increasing solubility in common organic solvents. core.ac.uk

Exceptional Thermal Resistance: The backbone's high aromatic and heterocyclic content would contribute to excellent stability at elevated temperatures. consensus.app

Tunable Electronic Properties: The pyridine nitrogen atom influences the polymer's dielectric properties, a critical factor for materials used in advanced electronic packaging and interconnects.

This diamine could also function as a branching unit in the synthesis of hyperbranched polyimides . In an A₂+B₄ polymerization (where the diamine acts as the B₄ monomer), reaction with a dianhydride (A₂) would generate a polymer with a unique three-dimensional, tree-like structure. rsc.orgrsc.org Hyperbranched polymers are distinguished by their lower solution viscosity, higher solubility, and abundance of terminal functional groups compared to their linear counterparts, making them suitable for specialized applications like coatings and resin additives. rsc.orgnih.gov

Table 1: Projected Properties of a Linear Polyimide from this compound This table presents hypothetical data for a linear polyimide synthesized from this compound and a standard aromatic dianhydride, based on reported values for analogous pyridine-containing polyimides. core.ac.ukresearchgate.netconsensus.app

| Property | Projected Value |

| Glass Transition Temperature (Tg) | 240-280 °C |

| Decomposition Temperature (Td,10%) | > 500 °C (in N₂) |

| Tensile Strength | 90-110 MPa |

| Elongation at Break | 7-10% |

| Common Solvents | NMP, DMAc, m-cresol |

Exploration in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on creating complex, ordered structures through non-covalent interactions. mdpi.comljmu.ac.uk this compound is equipped with multiple functional sites—two amino groups and a pyridine nitrogen—that can participate in the hydrogen bonding and metal coordination events that drive self-assembly.

This molecule could form intricate hydrogen-bonded networks with complementary partners, such as dicarboxylic acids, leading to the formation of co-crystals or organogels. The geometry of the molecule, with its potential N,N',N''-tridentate binding pocket, also makes it an attractive component for constructing metallo-supramolecular architectures. When coordinated to transition metals, it could form discrete polygons or extended coordination polymers with defined structures and functions.

Furthermore, modification of the diamine by attaching a long hydrophobic tail would convert it into an amphiphile. In aqueous environments, such pyridine-based amphiphiles are known to self-assemble into well-defined nanostructures, including nanotubes and nanofibers. nih.gov The final morphology of these assemblies can be finely tuned by the structure of the constituent molecules. nih.gov These organized systems have potential uses in encapsulation, controlled release, and as templates for nanomaterial synthesis. nih.gov

Role in Catalyst Development or Ligand Design for Catalytic Transformations

The design of novel ligands is a cornerstone of innovation in homogeneous catalysis. The 3,4-diaminopyridine (B372788) framework within this compound can serve as an effective bidentate chelating ligand for a wide range of transition metals. The two adjacent nitrogen atoms can bind to a metal center to form a stable five-membered ring.

Complexes formed with metals such as palladium, rhodium, or copper could function as active catalysts for important organic reactions, including carbon-carbon bond formation (e.g., Suzuki and Heck couplings), asymmetric hydrogenation, and selective oxidation reactions. The m-tolyl group provides steric hindrance around the metal center, which can be leveraged to influence substrate selectivity and catalytic efficiency. This design principle is evident in the synthesis of related tolyl-aminopyridine compounds for catalytic applications. Moreover, the ligand could be anchored to a solid support, such as magnetic nanoparticles, to create a recoverable and reusable catalyst system, aligning with the principles of green chemistry. nih.gov

Future Research Directions and Emerging Paradigms in 5 M Tolyl Pyridine 3,4 Diamine Research

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of pyridine (B92270) derivatives is increasingly benefiting from the adoption of flow chemistry. beilstein-journals.orgacsgcipr.org Continuous flow reactors, particularly when coupled with microwave irradiation, offer substantial advantages over traditional batch synthesis, including enhanced reaction speed, improved safety, and greater scalability. beilstein-journals.orgresearchgate.net For a compound like 5-(m-Tolyl)pyridine-3,4-diamine, whose synthesis might traditionally involve multi-step processes, flow chemistry presents a paradigm for process intensification.

Future research should focus on adapting known pyridine syntheses, such as the Bohlmann-Rahtz or Hantzsch-type reactions, to a continuous flow setup for this compound and its analogues. beilstein-journals.orgresearchgate.net The use of solid-supported catalysts or reagents within these flow reactors could further streamline the process by simplifying purification. bhu.ac.in Investigating the hydrodynamics within these reactors is crucial to prevent over-reaction and minimize by-product formation, ensuring high purity and yield. acs.orgacs.org

Table 1: Potential Advantages of Flow Chemistry for this compound Synthesis

| Feature | Benefit in Flow Chemistry | Relevance to this compound |

| Heat & Mass Transfer | Superior control over reaction exotherms and mixing. | Ensures consistent product quality and minimizes side reactions. |

| Scalability | Production can be scaled up by extending run time, not vessel size. | Facilitates transition from laboratory-scale research to larger-scale production if needed. |

| Safety | Small reaction volumes minimize risks associated with hazardous reagents or intermediates. | Important for handling potentially reactive intermediates in the synthesis pathway. |

| Automation | Can be integrated with automated platforms for high-throughput screening of conditions. | Accelerates the optimization of synthetic protocols for the target compound and its derivatives. technologynetworks.com |

| One-Pot Processes | Enables multi-step reactions to be "telescoped" without isolating intermediates. acsgcipr.org | Could significantly improve the overall efficiency of the synthesis from basic precursors. organic-chemistry.org |

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

A deep understanding of a reaction mechanism is crucial for its optimization. Advanced spectroscopic techniques applied in situ (in the reaction mixture) provide real-time data on the formation of products and the transient existence of intermediates. For the synthesis of this compound, these methods can offer unprecedented mechanistic insights.

Techniques such as Fourier-transform infrared (FTIR), Raman, and UV-Visible spectroscopy are well-suited for monitoring reactions in real-time, whether in batch or flow setups. spectroscopyonline.comfu-berlin.de For instance, in situ FTIR could be used to track the consumption of starting materials and the appearance of the diamine functional groups on the pyridine ring. researchgate.net The synthesis of 4-(pyrrol-1-yl)pyridine has been successfully monitored using UV-visible spectroscopy, a technique that could be adapted to observe the formation of the conjugated system in this compound. acs.org

These non-destructive techniques are powerful tools for elucidating reaction kinetics and identifying reactive intermediates that would be impossible to isolate and study via traditional offline analysis (e.g., GC, LC). spectroscopyonline.com This knowledge is invaluable for optimizing reaction conditions to maximize yield and minimize impurities. Future work could involve developing specific probes and analytical setups tailored to the synthesis of substituted pyridine-3,4-diamines.

Table 2: Applicable In Situ Spectroscopic Techniques

| Technique | Type of Information Provided | Potential Application for this compound Synthesis |

| FTIR Spectroscopy | Functional group analysis, concentration of reactants/products. | Monitoring the conversion of precursor functional groups to the final diamine structure. researchgate.net |

| Raman Spectroscopy | Molecular vibrations, particularly for non-polar bonds. | Complementary to FTIR, useful for tracking changes in the aromatic core. birmingham.ac.uk |

| UV-Visible Spectroscopy | Electronic transitions, formation of chromophores. | Observing the formation of the conjugated pyridine system in real-time. acs.org |

| NMR Spectroscopy | Detailed structural information, identification of intermediates. | Elucidating the reaction pathway and identifying transient intermediates. fu-berlin.de |

Rational Design of Derivatives for Targeted Applications

The core structure of this compound is a versatile scaffold for the rational design of new molecules with specific functions. The pyridine ring is a common motif in pharmaceuticals, and its derivatives have shown promise as anticancer agents, among other applications. researchgate.netnih.govnih.gov The diamine functionality, in particular, offers a handle for further chemical modification to create a library of derivatives.

Future research should focus on designing and synthesizing derivatives of this compound for targeted biological applications. For example, by analogy with other pyridine-based compounds, derivatives could be designed as inhibitors of specific enzymes like VEGFR-2, which is implicated in cancer. nih.gov The design process would involve creating structural modifications to enhance binding affinity and selectivity for a chosen biological target. This often includes altering substituent groups to optimize interactions within a protein's binding pocket. researchgate.net Studies on other pyridine derivatives have shown that even small changes, such as the position of a methyl group, can significantly impact biological activity. researchgate.net

The design of these new molecules can be guided by computational methods such as molecular docking, which predicts how a molecule might bind to a protein target. nih.gov This in silico screening allows researchers to prioritize the synthesis of compounds that are most likely to be active, saving time and resources.

Machine Learning and AI-Driven Approaches in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. nih.govnih.gov These technologies can analyze vast datasets to predict the properties of new compounds, optimize reaction conditions, and even design novel molecules from scratch. sciety.orgacs.org

Q & A

Q. What are the standard synthetic routes for 5-(m-Tolyl)pyridine-3,4-diamine?

The synthesis of pyridinediamine derivatives typically involves nucleophilic substitution or condensation reactions. For example:

- Substitution reactions : Reacting pyridine-3,4-diamine with substituted aryl halides (e.g., m-tolyl derivatives) under reflux in polar aprotic solvents like DMF or ethanol, often with a base such as K₂CO₃ to deprotonate the amine .

- Regioselective synthesis : Selective functionalization of the pyridine ring can be achieved by protecting specific amino groups. For instance, Schiff base formation (e.g., monoanils) can isolate reactive sites, as demonstrated in the synthesis of (E)-N3-(4-Methoxybenzylidene)pyridine-3,4-diamine .

- Optimization : Reaction temperatures (50–70°C) and solvent selection (e.g., ethanol/methanol) are critical for yield and purity .

Q. How is the structural integrity of this compound confirmed experimentally?

Key techniques include:

- NMR spectroscopy : The NMR spectrum reveals pyridine ring protons (δ 6.6–8.5 ppm) and amino group signals (δ 4.6–5.0 ppm). Substituents like m-tolyl show aromatic protons (δ 7.2–7.4 ppm) and methyl groups (δ 2.3–2.5 ppm) .

- Infrared (IR) spectroscopy : NH₂ stretching vibrations (3430–3450 cm) and C=N/C-C aromatic ring vibrations (1500–1600 cm) confirm functional groups .

- Elemental analysis : Matches calculated vs. experimental C, H, N percentages to validate purity .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing this compound derivatives be addressed?

Regioselectivity is influenced by:

- Protecting groups : Temporary protection of one amino group (e.g., using benzyl or morpholinoethyl groups) directs substitution to the desired position. For example, N4-(2-Morpholinoethyl)pyridine-3,4-diamine dihydrochloride synthesis uses selective alkylation .

- Catalytic conditions : Palladium catalysts (e.g., Pd/C) in cross-coupling reactions enhance specificity for aryl group attachment .

- Computational modeling : Density Functional Theory (DFT) predicts reactive sites on the pyridine ring, guiding experimental design .

Q. What strategies resolve contradictions in reported biological activities of pyridinediamine analogs?

Discrepancies in biological data (e.g., antitumor efficacy) arise from:

- Substituent effects : The m-tolyl group’s electron-donating properties may alter binding affinity compared to electron-withdrawing groups (e.g., nitro or bromo substituents). Comparative studies using analogs like 5-Bromo-N3-[(E)-(6-bromopyridin-2-yl)methylidene]pyridine-3,4-diamine highlight substituent-dependent activity .

- Assay conditions : Variations in cell lines, concentrations, or exposure times require standardization. Dose-response curves and IC₅₀ comparisons across studies are essential .

Q. How can computational methods predict the molecular targets of this compound?

- Molecular docking : Simulates binding to proteins like EGFR or m-TOR, identifying key interactions (e.g., hydrogen bonding with pyridine nitrogen or aryl group π-stacking) .

- QSAR modeling : Correlates substituent properties (e.g., Hammett σ constants) with biological activity to prioritize synthetic targets .

Methodological Recommendations

Q. What purification techniques are optimal for this compound?

Q. How to analyze reaction intermediates in complex syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.